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Tnpal cholesterol - 96337-56-3

Tnpal cholesterol

Catalog Number: EVT-1553158
CAS Number: 96337-56-3
Molecular Formula: C45H70N4O8
Molecular Weight: 795.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tnpal cholesterol, or trinitrophenylated cholesterol, is a chemically modified form of cholesterol that plays a significant role in biochemical assays and research. This compound is primarily utilized for its ability to interact with specific enzymes and proteins, making it a valuable tool in the study of lipid metabolism and enzyme activity.

Source

Tnpal cholesterol is synthesized from cholesterol through a process of nitration, specifically using trinitrophenyl groups. This modification enhances its reactivity and allows it to serve as a substrate in various biochemical assays. The compound is commercially available from chemical suppliers such as Sigma-Aldrich and BenchChem .

Classification

Tnpal cholesterol falls under the category of modified lipids, specifically as a derivative of cholesterol. It is classified as a sphingolipid analog due to its structural similarities with sphingomyelin, which is often used in enzymatic assays to measure sphingomyelinase activity .

Synthesis Analysis

Methods

The synthesis of Tnpal cholesterol involves the nitration of cholesterol using trinitrobenzene sulfonic acid or similar reagents. The process typically includes the following steps:

  1. Preparation of Reagents: Cholesterol is dissolved in an appropriate organic solvent.
  2. Nitration Reaction: Trinitrobenzene sulfonic acid is added to the cholesterol solution under controlled conditions (temperature and time) to ensure selective nitration.
  3. Purification: The product is purified using techniques such as chromatography to isolate Tnpal cholesterol from unreacted starting materials and by-products.

Technical Details

The synthesis requires careful control of reaction conditions to prevent over-nitration or degradation of the cholesterol backbone. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

Tnpal cholesterol retains the core structure of cholesterol but features three nitro groups attached to the aromatic ring, which significantly alters its chemical properties. The presence of these nitro groups enhances its solubility in organic solvents and increases its reactivity with biological molecules.

Data

  • Molecular Formula: C27H43N3O6
  • Molecular Weight: Approximately 485.65 g/mol
  • Structural Representation: The structural formula can be represented as follows:
Cholesterol backbone+ NO2 3\text{Cholesterol backbone}+\text{ NO}_2\text{ }_3
Chemical Reactions Analysis

Reactions

Tnpal cholesterol participates in various chemical reactions, primarily involving enzyme interactions:

  1. Hydrolysis: Tnpal cholesterol can be hydrolyzed by sphingomyelinase enzymes, leading to the release of free trinitrophenyl groups.
  2. Enzyme Inhibition Studies: It serves as an inhibitor or substrate in assays designed to measure sphingomyelinase activity.

Technical Details

The reaction kinetics can be studied using spectrophotometric methods, where changes in absorbance are monitored to quantify enzyme activity in real-time .

Mechanism of Action

Process

Tnpal cholesterol acts primarily as a substrate for sphingomyelinase enzymes. Upon binding, these enzymes catalyze the hydrolysis of the sphingomyelin-like structure within Tnpal cholesterol, resulting in product formation that can be quantitatively measured.

Data

The kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum reaction rate) are determined through enzyme kinetics studies, providing insights into the efficiency and specificity of enzyme-substrate interactions involving Tnpal cholesterol .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellowish solid or oily liquid.
  • Solubility: Soluble in organic solvents like chloroform and methanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may decompose upon prolonged exposure to light or heat.
  • Reactivity: Reacts readily with nucleophiles due to the presence of nitro groups.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly used to confirm the identity and purity of Tnpal cholesterol .

Applications

Scientific Uses

Tnpal cholesterol has several applications in scientific research:

  1. Biochemical Assays: Used as a substrate in assays for measuring sphingomyelinase activity, which is crucial for understanding lipid metabolism disorders.
  2. Enzyme Kinetics Studies: Helps elucidate the mechanisms of action for enzymes involved in lipid metabolism.
  3. Pharmacological Research: Investigated for potential therapeutic applications related to lipid signaling pathways and neurodegenerative diseases .
Molecular Biology of Total Cholesterol

Structural Biochemistry of Cholesterol Molecules

Cholesterol (C₂₇H₄₆O) is a sterol lipid characterized by a signature cyclopentanoperhydrophenanthrene nucleus comprising four fused hydrocarbon rings (A, B, C, D) and a branched 8-carbon hydrocarbon tail. The hydroxyl group (-OH) at the C3 position confers amphipathic properties, enabling cholesterol to orient within phospholipid bilayers with its polar head group facing aqueous interfaces and its hydrophobic rings embedded in lipid tails. This orientation critically modulates membrane fluidity by restricting phospholipid movement at high temperatures and preventing rigidification at low temperatures [1] [5].

Cholesterol’s stereochemistry is evolutionarily conserved: Its eight stereocenters generate 256 possible isomers, yet only the 3β-hydroxyl, 20R configuration is biologically functional. The β-face of the sterol ring system is planar, facilitating tight packing with phospholipid acyl chains, while the α-face contains methyl groups (C18, C19) that influence membrane domain organization [2] [8]. These structural attributes enable cholesterol to form lipid rafts—dynamic membrane microdomains enriched in sphingolipids and cholesterol that facilitate cellular signaling and protein trafficking [5].

Table 1: Key Physicochemical Properties of Cholesterol

PropertyValue/DescriptionBiological Significance
Molecular formulaC₂₇H₄₆ODefines atomic composition
Ring systemCyclopentanoperhydrophenanthreneRigid planar core for membrane insertion
Functional groups3β-hydroxyl, Δ⁵ double bondAmphipathicity; metabolic modification sites
Membrane orientationHydroxyl group at aqueous interfaceStabilizes phospholipid head groups
Stereoisomer specificity3R, 20R configurationOptimizes protein-sterol interactions

Biosynthesis Pathways: HMG-CoA Reductase Regulation

Cholesterol biosynthesis occurs primarily in the liver and involves a 30-step enzymatic pathway starting from acetyl-CoA. The mevalonate pathway converts acetyl-CoA to isopentenyl pyrophosphate (IPP), with HMG-CoA reductase (HMGCR) catalyzing the rate-limiting step: the NADPH-dependent reduction of HMG-CoA to mevalonate [1] [5]. This enzyme is embedded in the endoplasmic reticulum (ER) membrane, with its catalytic domain projecting into the cytosol.

HMGCR activity is regulated through multiple interconnected mechanisms:

  • Transcriptional control: Under low cholesterol, sterol regulatory element-binding proteins (SREBPs) are proteolytically activated and translocate to the nucleus. They bind sterol regulatory elements (SREs) in the HMGCR promoter, upregulating expression [5] [10].
  • Post-translational modification: AMP-activated protein kinase (AMPK) phosphorylates HMGCR, inactivating it during energy stress. Insulin activates protein phosphatases that dephosphorylate and reactivate HMGCR [1].
  • Degradation: High sterol levels induce binding of HMGCR to INSIG proteins, triggering ubiquitination by the E3 ligase gp78 and proteasomal degradation [1] [8].

Downstream of mevalonate, squalene epoxidase (SQLE) oxidizes squalene to 2,3-oxidosqualene, the first oxygenation step. Recent structural studies reveal SQLE’s FAD-binding domain and catalytic site, where conserved residue Y195 coordinates substrate binding. Inhibitors like terbinafine disrupt this interaction, blocking epoxidation [8]. Lanosterol—the first sterol intermediate—undergoes 19 enzymatic modifications, including demethylation by NSDHL (NAD(P)-dependent steroid dehydrogenase-like). NSDHL’s Rossmann fold binds NAD⁺, and mutations in its substrate-binding loop (residues H201–L211) cause CHILD syndrome due to toxic sterol accumulation [8].

Table 2: Key Enzymes in Cholesterol Biosynthesis

EnzymeReaction CatalyzedRegulatory Mechanism
HMG-CoA synthaseCondenses acetoacetyl-CoA + acetyl-CoAFeedback-inhibited by cholesterol
HMG-CoA reductaseReduces HMG-CoA → mevalonateTranscriptional, covalent, degradative regulation
Squalene epoxidase (SQLE)Epoxidizes squalene → 2,3-oxidosqualeneOxygen-dependent; inhibited by terbinafine
Lanosterol synthaseCyclizes oxidosqualene → lanosterolProduct inhibition
NSDHLC4-demethylation of sterol intermediatesNAD⁺-dependent; mutations cause CHILD syndrome

Genetic Regulation of Cholesterol Homeostasis (LDLR, APOB, PCSK9)

Classical Pathways: LDLR, APOB, and PCSK9

The LDL receptor (LDLR) pathway maintains systemic cholesterol balance via receptor-mediated endocytosis of LDL particles. Hepatocyte LDLRs bind apolipoprotein B-100 (APOB) on LDL particles, initiating clathrin-dependent internalization. Intracellularly, LDL releases cholesterol, suppressing SREBP-2 activation and reducing LDLR transcription [1] [3].

PCSK9 (proprotein convertase subtilisin/kexin type 9) is a critical negative regulator of LDLR. Secreted PCSK9 binds LDLR’s epidermal growth factor (EGF)-like domain, diverting it to lysosomal degradation instead of recycling. Gain-of-function PCSK9 mutations (e.g., R46L) reduce LDLR density by >50%, causing autosomal dominant hypercholesterolemia [3] [6]. Conversely, loss-of-function variants (e.g., R46L, Y142X) increase LDL clearance, lowering plasma LDL-C by 30–40% [3] [6].

Table 3: Genetic Variants Affecting Cholesterol Homeostasis

GeneVariant TypeFunctional ConsequenceDisease Association
LDLRLoss-of-function (e.g., W23X)Reduced LDL particle clearanceFamilial hypercholesterolemia (FH)
APOBR3527QImpaired LDLR bindingFH (reduced LDL internalization)
PCSK9Gain-of-function (e.g., D374Y)Enhanced LDLR degradationFH; aortic stenosis [3]
PCSK9Loss-of-function (e.g., R46L)Increased LDLR recyclingHypocholesterolemia; cardioprotection

Emerging Genetic Regulators

Genome-wide CRISPR-Cas9 screens in hepatic cells identified RAB10—a GTPase regulating vesicle trafficking—as a novel cholesterol regulator. RAB10 knockout reduces surface LDLR by 60% by disrupting endosomal recycling, elevating serum LDL-C. Conversely, OTX2 (orthodenticle homeobox 2) loss-of-function increases LDL uptake by enhancing LDLR transcription, lowering serum LDL-C in mice and humans [7]. Rare variants in these genes explain phenotypic variations in familial hypercholesterolemia patients lacking LDLR/APOB/PCSK9 mutations [7].

The SREBP-2–INSIG axis senses ER cholesterol via Scap’s sterol-sensing domain. When cholesterol is abundant, Scap binds INSIG, retaining SREBP-2 in the ER. Depletion dissociates this complex, allowing SREBP-2 transport to the Golgi for proteolytic activation. Activated SREBP-2 upregulates LDLR, HMGCR, and PCSK9 expression, creating a feedback loop balancing cellular cholesterol [1] [5].

Properties

CAS Number

96337-56-3

Product Name

Tnpal cholesterol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-(2,4,6-trinitroanilino)dodecanoate

Molecular Formula

C45H70N4O8

Molecular Weight

795.1 g/mol

InChI

InChI=1S/C45H70N4O8/c1-31(2)16-15-17-32(3)37-21-22-38-36-20-19-33-28-35(23-25-44(33,4)39(36)24-26-45(37,38)5)57-42(50)18-13-11-9-7-6-8-10-12-14-27-46-43-40(48(53)54)29-34(47(51)52)30-41(43)49(55)56/h19,29-32,35-39,46H,6-18,20-28H2,1-5H3/t32-,35+,36+,37-,38+,39+,44+,45-/m1/s1

InChI Key

RDEZETYZVUJCLR-GYUGCDFYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC5=C(C=C(C=C5[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C)C

Synonyms

TNPAL cholesterol
trinitrophenylaminolauryl cholesterol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC5=C(C=C(C=C5[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCNC5=C(C=C(C=C5[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C)C

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